8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine base, a hydrazino group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core, the introduction of the hydrazino group, and the addition of the various substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE: shares similarities with other purine derivatives, such as caffeine and theobromine, which also have a purine core but different substituents.
Hydrazino derivatives: Compounds like hydrazine and phenylhydrazine share the hydrazino group but differ in their overall structure and properties.
Uniqueness
The uniqueness of 8-(N’-(1-(2-HO-PH)-ETHYLIDENE)-HYDRAZINO)-3-ME-7-NONYL-3,7-2H-PURINE-2,6-DIONE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H32N6O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C23H32N6O3/c1-4-5-6-7-8-9-12-15-29-19-20(28(3)23(32)25-21(19)31)24-22(29)27-26-16(2)17-13-10-11-14-18(17)30/h10-11,13-14,30H,4-9,12,15H2,1-3H3,(H,24,27)(H,25,31,32)/b26-16+ |
InChI Key |
UKPLAUNSQFQIAN-WGOQTCKBSA-N |
Isomeric SMILES |
CCCCCCCCCN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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